2-Cyano-4'-morpholinomethyl benzophenone

Description

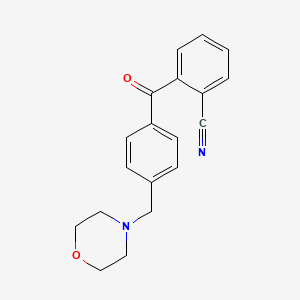

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-13-17-3-1-2-4-18(17)19(22)16-7-5-15(6-8-16)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZGCIHFMBBQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642621 | |

| Record name | 2-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-74-9 | |

| Record name | 2-[4-(4-Morpholinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways

Retrosynthetic Analysis of 2-Cyano-4'-morpholinomethyl Benzophenone (B1666685)

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.orgfiveable.me For 2-Cyano-4'-morpholinomethyl benzophenone, the analysis involves several key disconnections based on reliable chemical transformations.

The primary disconnections for the target molecule are:

C-N Bond Disconnection: The bond between the benzylic carbon and the morpholine (B109124) nitrogen is a logical point for disconnection. This suggests a precursor with a reactive group at the benzylic position (e.g., a halomethyl group) and morpholine, which can be joined via nucleophilic substitution. Alternatively, it points towards a reductive amination pathway, starting from an aldehyde precursor and morpholine. amazonaws.com

C-C (Ketone) Bond Disconnection: The carbonyl-aryl bonds of the benzophenone core are prime candidates for disconnection. This leads back to two separate aromatic precursors. This disconnection corresponds to well-known ketone synthesis reactions like the Friedel-Crafts acylation. ias.ac.in

C-CN Bond Disconnection: The bond between the aromatic ring and the cyano group can be disconnected. This suggests a precursor aryl halide or a diazonium salt that can be converted to the nitrile functionality through reactions like the Sandmeyer or Rosenmund-von Braun reactions.

This analysis reveals a convergent synthetic strategy where the two substituted aromatic rings are synthesized separately and then coupled to form the benzophenone core, or a linear strategy where a pre-formed benzophenone is sequentially functionalized.

Precursor Synthesis and Regioselective Functionalization Approaches

The synthesis of the necessary precursors and their regioselective functionalization is critical for the successful construction of the target molecule.

Friedel-Crafts Acylation: This is a classic and widely used method for synthesizing aryl ketones. globethesis.com The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.compearson.com To form a substituted benzophenone, a substituted benzoyl chloride can be reacted with another aromatic compound. oregonstate.edu For instance, 2-cyanobenzoyl chloride could be reacted with a 4-morpholinomethyl-substituted benzene (B151609) ring, or conversely, 4-morpholinomethylbenzoyl chloride could be reacted with benzonitrile. The choice of reactants is dictated by the directing effects of the substituents on the aromatic rings to achieve the desired regiochemistry. oregonstate.edu

Ullmann Coupling: The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl. byjus.comwikipedia.org While the classic Ullmann reaction is primarily for biaryl synthesis, "Ullmann-type" reactions can be used to form diaryl ethers and other compounds. organic-chemistry.orgnih.gov More modern variations of the Ullmann reaction utilize palladium or nickel catalysts and can be applied to ketone synthesis, although they are less direct than Friedel-Crafts acylation for this specific purpose. wikipedia.org

Table 1: Comparison of Benzophenone Core Formation Strategies

| Method | Description | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution where an acyl group is introduced to an aromatic ring using an acyl halide and a Lewis acid catalyst. pearson.com | Direct and efficient route to ketones. globethesis.com | Requires stoichiometric amounts of catalyst, can have regioselectivity issues with certain substrates, and may not be suitable for deactivated rings. globethesis.comrsc.org |

| Ullmann Coupling | Traditionally a copper-catalyzed reaction to couple two aryl halides. byjus.com Modern versions use other metals. wikipedia.org | Useful for biaryl synthesis; modern methods have improved conditions. | Classic conditions are harsh (>200°C); less direct for ketone synthesis compared to other methods. wikipedia.orgnih.gov |

The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis.

Sandmeyer Reaction: This is a well-established method that converts an aryl diazonium salt, derived from an aromatic amine, into an aryl nitrile using copper(I) cyanide. numberanalytics.com This method is particularly useful as it allows for the introduction of the cyano group in a position that might be difficult to access through other means. It is a powerful tool for introducing various functional groups, including -CN, onto an aromatic ring. ncert.nic.in

Transition-Metal-Catalyzed Cyanation: Modern methods often employ transition metal catalysts, such as palladium or nickel, to facilitate the cyanation of aryl halides or triflates. numberanalytics.comresearchgate.net Reagents like zinc cyanide (with a palladium catalyst) or potassium cyanide (with a nickel catalyst) are commonly used. numberanalytics.com These reactions generally offer milder conditions and a broader substrate scope compared to classic methods. researchgate.net

Electrophilic Cyanation: This approach involves the reaction of an electron-rich aromatic compound with an electrophilic cyanide source. youtube.com While less common for simple arenes, it can be a viable strategy for certain substrates, particularly with the aid of Lewis acids or by using polar organometallic precursors. youtube.com

The morpholinomethyl group is typically installed in one of the final steps of the synthesis.

Reductive Amination: This powerful and versatile method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine (morpholine) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com To synthesize the target molecule, a 4'-formylbenzophenone precursor would be reacted with morpholine in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org This method is highly favored due to its efficiency and the avoidance of over-alkylation. masterorganicchemistry.com

Nucleophilic Substitution: This strategy involves the reaction of a nucleophile (morpholine) with a substrate containing a good leaving group. For this synthesis, a precursor such as 4'-(halomethyl)benzophenone (e.g., 4'-(bromomethyl)benzophenone) would be reacted with morpholine. The nitrogen atom of the morpholine acts as the nucleophile, displacing the halide to form the C-N bond. This is a straightforward and common method for forming such linkages.

Transition-Metal Catalyzed Coupling Reactions for Benzophenone Framework Construction and Side-Chain Functionalization

Transition metals play a pivotal role in modern organic synthesis, offering efficient and selective pathways for C-C and C-heteroatom bond formation.

Nickel Catalysis: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction. Nickel catalysts have been successfully used for the carbonylative synthesis of benzophenones from aryl iodides, using molybdenum carbonyl as a CO source to avoid handling CO gas directly. nih.govacs.orgacs.org Nickel can also catalyze the cleavage of C-CN bonds, which could be relevant in certain synthetic manipulations. nih.gov Dual catalytic systems involving nickel and a photosensitizer have been developed for the synthesis of unsymmetrical ketones. thieme-connect.comrsc.org

Manganese Catalysis: Manganese is an environmentally benign and non-toxic metal that is finding increasing use in catalysis. unl.pt Manganese catalysts can be used for the oxidation of diphenylmethane (B89790) derivatives to benzophenones. google.com Manganese has also been employed in radical-mediated cyclizations and in hydrogen-borrowing catalysis for the synthesis of polyketones, showcasing its versatility. unl.ptnih.gov Recently, manganese dioxide has been studied for its role in the transformation of benzophenone-3, where it facilitates radical coupling. nih.gov

Table 2: Overview of Transition Metals in Benzophenone Synthesis

| Metal | Catalytic Role | Example Reaction | Key Features |

| Palladium | Cross-coupling, C-H activation, Carbonylation | Carbonylative Suzuki-Miyaura, Buchwald-Hartwig amination | High efficiency and selectivity, broad substrate scope, but can be expensive. nih.govnih.gov |

| Nickel | Carbonylative coupling, Cross-coupling | Carbonylative synthesis of benzophenones from aryl iodides. nih.govacs.org | Cost-effective alternative to palladium, enables unique transformations. nih.govrsc.org |

| Manganese | Oxidation, Radical reactions, Hydrogen-borrowing | Oxidation of diphenylmethanes to benzophenones. google.com | Earth-abundant, low toxicity, useful in radical processes. unl.ptnih.gov |

Photochemical Synthesis Routes for Benzophenone Derivatives and Analogs

Photochemistry offers unique synthetic pathways driven by the energy of light. Benzophenone itself is a well-studied chromophore.

The primary photochemical reaction of benzophenone is its photoreduction to benzopinacol (B1666686) in the presence of a hydrogen donor like 2-propanol. gordon.eduscribd.com Upon absorption of UV light (~350 nm), benzophenone is excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet diradical. scribd.comhilarispublisher.com This diradical abstracts a hydrogen atom from the solvent to form a benzhydrol radical. Two of these radicals then dimerize to form benzopinacol. gordon.eduhilarispublisher.com

While this specific reaction leads to a dimer rather than a functionalized monomer, the principles of benzophenone photochemistry are widely applied. For instance, the excited state of benzophenone can act as a photosensitizer to initiate other chemical reactions. thieme-connect.comrsc.org This property is harnessed in dual catalytic systems where benzophenone, upon irradiation, facilitates a separate catalytic cycle, such as one involving a nickel catalyst for the synthesis of unsymmetrical ketones. thieme-connect.com Although direct photochemical synthesis of this compound is not a standard route, photochemical methods could be envisioned for creating specific precursors or analogs. oregonstate.eduacs.org

Exploration of Stereoselective Synthetic Approaches for Chiral Analogs

The development of stereoselective synthetic methods is crucial for accessing chiral analogs of this compound, which may exhibit unique biological activities. While specific stereoselective syntheses for this exact compound are not extensively documented, strategies can be extrapolated from the synthesis of related chiral morpholine and benzophenone-containing molecules.

A key challenge lies in controlling the stereochemistry of the morpholine ring. The synthesis of chiral alkoxymethyl morpholine analogs has been reported, providing a potential pathway. nih.gov One could envision a strategy starting with a chiral amino alcohol, which would form the basis of the morpholinone ring with a defined stereocenter. Subsequent reduction of the lactam and functionalization would yield the chiral morpholine moiety.

Another point for introducing chirality is at the carbon atom of the benzophenone moiety. The stereoselective synthesis of 4'-benzophenone-substituted nucleoside analogs has been achieved with high diastereoselectivity through a Grignard addition to a chiral sugar derivative. nih.gov This suggests that a similar approach, perhaps involving an asymmetric addition of an organometallic reagent to the benzophenone carbonyl or a related precursor, could be employed to generate a chiral center.

A potential retrosynthetic approach for a chiral analog of this compound could involve the following key steps:

Asymmetric synthesis of a chiral morpholine derivative: This could be achieved using a chiral pool starting material, such as a natural amino acid, or through an asymmetric catalytic reaction.

Coupling of the chiral morpholine with a benzophenone precursor: This step would need to be carefully controlled to avoid racemization.

Introduction of the cyano group: This could be accomplished through various methods, such as a Sandmeyer reaction on an appropriate aniline (B41778) precursor.

Further research into the development of specific catalysts and chiral auxiliaries would be necessary to realize a highly efficient and stereoselective synthesis of chiral analogs of this compound.

Development and Application of Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly manufacturing processes. These principles can be applied to the synthesis of the core structural components of the molecule: the benzophenone core, the morpholine ring, and the cyano group.

Green Approaches to Benzophenone Synthesis:

Traditional Friedel-Crafts acylation reactions for synthesizing benzophenones often utilize stoichiometric amounts of Lewis acids and halogenated solvents, which are environmentally problematic. Greener alternatives focus on the use of solid acid catalysts, solvent-free conditions, and alternative energy sources. For instance, the photoreduction of benzophenone to benzopinacol using ethanol (B145695) as a renewable solvent and sunlight as an energy source exemplifies a green chemistry approach. scispace.comhilarispublisher.comhilarispublisher.comresearchgate.netegrassbcollege.ac.in While this is a reduction, the principles of using greener solvents and energy sources can be applied to the synthesis of the benzophenone core itself.

Sustainable Synthesis of the Morpholine Moiety:

The synthesis of morpholines, which are prevalent in many pharmaceuticals, can also be made more sustainable. e3s-conferences.orgnih.gov A recently developed one- or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK represents a significant advancement in green morpholine synthesis. chemrxiv.org This method offers high yields and avoids the use of hazardous reagents traditionally employed.

Eco-Friendly Introduction of the Cyano Group:

The introduction of the cyano group can be achieved through greener methods. For example, the synthesis of 2-amino-3-cyano-4H-chromene derivatives has been accomplished using a biodegradable nanocomposite catalyst derived from eggshells and Fe3O4 under eco-friendly conditions. ajgreenchem.com This highlights the potential for using biodegradable and reusable catalysts for cyanation reactions, reducing waste and environmental impact.

The table below summarizes potential green chemistry approaches for the synthesis of this compound, drawing from methodologies applied to its constituent parts.

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed |

| Benzophenone Core Synthesis | Friedel-Crafts acylation with AlCl3 and chlorinated solvents | Use of solid acid catalysts, solvent-free conditions, or photoreduction principles with renewable solvents like ethanol. scispace.comhilarispublisher.comhilarispublisher.comresearchgate.netegrassbcollege.ac.in | Safer Solvents & Auxiliaries, Catalysis, Use of Renewable Feedstocks, Design for Energy Efficiency |

| Morpholine Ring Formation | Multi-step synthesis with hazardous reagents | One- or two-step redox-neutral protocol using ethylene sulfate and tBuOK from 1,2-amino alcohols. chemrxiv.org | Atom Economy, Simpler Syntheses, Use of Less Hazardous Chemicals |

| Cyanation | Sandmeyer reaction using copper cyanide salts | Use of biodegradable and reusable nanocatalysts. ajgreenchem.com | Catalysis, Use of Renewable Feedstocks, Design for Degradation |

By integrating these and other green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. Further research in this area could focus on developing a fully convergent green synthetic route that combines these individual green steps into a cohesive and sustainable process.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure Assessment (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, including both FTIR and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. acs.orgspectroscopyonline.comthermofisher.com For 2-Cyano-4'-morpholinomethyl benzophenone (B1666685), the spectra would be dominated by vibrations from the ketone, nitrile, and morpholine (B109124) moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would provide a "molecular fingerprint" of the compound. Key expected absorption bands include:

C≡N Stretch: The nitrile group is expected to show a strong, sharp absorption band in the region of 2240–2220 cm⁻¹. spectroscopyonline.com Its position can be influenced by conjugation with the aromatic ring.

C=O Stretch: The diaryl ketone carbonyl group of the benzophenone core typically exhibits a strong absorption band around 1660 cm⁻¹. This peak is fundamental for confirming the ketone presence.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine and methylene (B1212753) bridge protons would be observed just below 3000 cm⁻¹.

C-N and C-O Stretches: The morpholine ring contains both C-N and C-O-C bonds. The C-N stretching of the tertiary amine and the C-O-C ether stretching would produce bands in the fingerprint region (approximately 1250-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. spectroscopyonline.comedinst.com For this molecule, key features would include:

C≡N Stretch: The nitrile group also produces a distinct Raman signal, often strong, in a similar region to the IR absorption (around 2240–2220 cm⁻¹). researchgate.net

Aromatic Ring Vibrations: The substituted benzene (B151609) rings would show characteristic ring stretching modes, often appearing as sharp bands in the 1600-1580 cm⁻¹ region.

Symmetry: As a non-symmetrical molecule, many vibrational modes would be active in both IR and Raman spectroscopy.

A hypothetical data table summarizing the most characteristic expected vibrational frequencies is presented below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| Cyano (-C≡N) | Stretching | 2240 - 2220 | Strong, Sharp | Strong |

| Ketone (C=O) | Stretching | ~1660 | Strong | Medium |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Strong | Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Medium |

| Aliphatic C-H | Stretching | 2990 - 2850 | Medium | Medium |

| Ether (C-O-C) | Asymmetric Stretch | ~1120 | Strong | Weak |

| Amine (C-N) | Stretching | 1250 - 1020 | Medium | Weak |

Electronic Absorption and Emission Spectroscopy for Excited State Characterization (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Phosphorescence, Excited State Lifetime Measurements)

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is dictated by the electronic transitions within the molecule's chromophores. The benzophenone moiety is the primary chromophore. nih.govacs.org

π→π* Transitions: Strong absorption bands are expected below 300 nm, corresponding to π→π* transitions within the conjugated aromatic system of the benzophenone core.

n→π* Transition: A weaker, longer-wavelength absorption band, characteristic of the carbonyl group (C=O), is expected at approximately 330-360 nm. vscht.cz This band arises from the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. The presence of substituents and the solvent polarity can shift the position and intensity of these bands. semanticscholar.orgresearchgate.net

Fluorescence and Phosphorescence Spectroscopy: Aromatic ketones like benzophenone are known for their distinct emission properties. nii.ac.jp

Fluorescence: Fluorescence from aromatic ketones is often weak at room temperature due to efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). d-nb.info

Phosphorescence: Benzophenone derivatives are well-known for exhibiting strong phosphorescence at low temperatures (e.g., 77 K in a rigid matrix). nih.gov This emission originates from the forbidden transition from the lowest triplet state (T₁) back to the singlet ground state (S₀) and would appear at a longer wavelength (lower energy) than any fluorescence. The lifetime of this phosphorescence would be relatively long, typically in the microsecond to millisecond range.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity, Dynamics, and Conformation (e.g., 1D and 2D NMR Techniques, Solid-State NMR)

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. youtube.com A full assignment would require 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each type of proton in the molecule. youtube.com

Aromatic Protons: The protons on the two benzene rings would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The substitution pattern would lead to complex splitting patterns (doublets, triplets, or multiplets). The protons on the cyano-substituted ring would have different chemical shifts from those on the morpholinomethyl-substituted ring.

Methylene Bridge (-CH₂-): A singlet would be expected for the two protons of the benzylic methylene group connecting the morpholine ring to the benzophenone core, likely appearing around 3.5-4.0 ppm.

Morpholine Protons: The eight protons of the morpholine ring would likely appear as two distinct multiplets or complex signals. stackexchange.comresearchgate.net The four protons adjacent to the oxygen atom (-O-CH₂-) would be further downfield (typically 3.6-3.8 ppm) compared to the four protons adjacent to the nitrogen atom (-N-CH₂-), which would appear more upfield (typically 2.4-2.7 ppm). rsc.orgchemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment.

Carbonyl Carbon: The ketone C=O carbon would be the most downfield signal, expected around 195 ppm. acs.org

Nitrile Carbon: The carbon of the cyano group (-C≡N) would appear in the range of 115-125 ppm.

Aromatic Carbons: A series of signals for the aromatic carbons would be seen between approximately 120 and 145 ppm.

Aliphatic Carbons: The carbons of the morpholine ring and the methylene bridge would resonate in the upfield region, typically between 45 and 70 ppm. The carbons adjacent to the heteroatoms (O and N) would be the most downfield in this group.

A table of predicted chemical shifts is provided below.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 | 120 - 145 |

| Methylene Bridge (-CH₂-) | ~3.7 | ~62 |

| Morpholine (-O-CH₂-) | ~3.7 | ~67 |

| Morpholine (-N-CH₂-) | ~2.5 | ~53 |

| Carbonyl (C=O) | - | ~195 |

| Nitrile (C≡N) | - | ~118 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. uni-saarland.de

Molecular Ion: High-resolution mass spectrometry (HRMS) would confirm the elemental formula, C₁₉H₁₈N₂O₂, by providing a highly accurate mass measurement of the molecular ion. nih.gov The expected monoisotopic mass is approximately 306.1368 g/mol .

Fragmentation: In electron ionization (EI) or tandem MS (MS/MS) experiments, the molecule would break apart in a predictable manner. nih.govwikipedia.org Key fragmentation pathways would likely involve:

α-Cleavage: Cleavage of the bond between the carbonyl group and one of the aromatic rings is a common fragmentation pathway for ketones. libretexts.org

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-C bond adjacent to the morpholine nitrogen, leading to the formation of a stable morpholinomethyl cation or a related fragment. The loss of the entire morpholinomethyl group would also be a probable pathway.

X-ray Crystallography for Precise Molecular Geometry, Conformation, and Crystal Packing Analysis

Should a suitable single crystal of 2-Cyano-4'-morpholinomethyl benzophenone be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would precisely determine:

Bond Lengths and Angles: Exact measurements of all bond lengths and angles, confirming the geometry of the benzophenone core, cyano group, and morpholine ring.

Conformation: The dihedral angle between the two phenyl rings of the benzophenone core, which are typically twisted out of plane relative to each other. It would also reveal the conformation of the morpholine ring (typically a chair conformation) and the orientation of the morpholinomethyl substituent relative to the benzophenone framework.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-stacking that stabilize the crystal structure.

While no crystal structure has been published for this specific molecule, studies on similarly complex heterocyclic compounds demonstrate the power of this technique for unambiguous structural assignment. acs.org

Advanced Spectroscopic Techniques for Investigating Ultrafast Processes and Dynamics (e.g., Femtosecond Time-Resolved Spectroscopy)

Techniques like femtosecond time-resolved spectroscopy could be employed to study the ultrafast dynamics of the molecule immediately following photoexcitation. There are no published studies of this kind for this compound. However, such an experiment would allow researchers to directly observe processes like:

Excited State Relaxation: Tracking the decay of the initially populated excited states.

Intersystem Crossing (ISC): Directly measuring the rate at which the molecule transitions from the excited singlet state (S₁) to the triplet state (T₁), a key process in benzophenone photophysics.

Solvent Relaxation: Observing how solvent molecules rearrange around the excited molecule on a picosecond timescale, which can affect emission properties. semanticscholar.org

These advanced techniques would provide a deep understanding of the photophysical pathways that define the molecule's behavior after absorbing light.

Mechanistic Investigations of Chemical Reactivity

Photochemical Reaction Pathways of the Benzophenone (B1666685) Chromophore

The absorption of ultraviolet (UV) light by the benzophenone moiety initiates a cascade of rapid and efficient photophysical and photochemical processes. These events originate from the carbonyl group's n→π* transition and the subsequent formation of a highly reactive triplet excited state. researchgate.net The manifold photoreactivity of benzophenone is attributed to its strong absorption in the UV-A region, a near-unity quantum yield of intersystem crossing, and the high energy of its lowest triplet state. researchgate.net

Excited State Formation, Energetics, and Intersystem Crossing Dynamics

The photochemistry of benzophenone begins with the absorption of a photon, promoting the molecule from its ground state (S₀) to an excited singlet state. nih.gov This initial excitation typically populates the first (S₁) or second (S₂) singlet excited state, corresponding to n→π* and π→π* electronic transitions, respectively. researchgate.netnih.gov The S₀ → S₁ (n→π*) transition is characteristically weak. nih.gov If a higher singlet state like S₂ is populated, it rapidly collapses to the S₁ state within femtoseconds. nih.gov

The most critical photophysical event for benzophenone's reactivity is an exceptionally fast and efficient process called intersystem crossing (ISC) from the S₁ singlet state to the triplet manifold. nih.gov The lifetime of the S₁ state is measured in picoseconds, with the transition to the triplet state occurring on a similar timescale. nih.govnoaa.gov

The mechanism of ISC has been a subject of extensive investigation. According to El-Sayed's rules, ISC is most efficient when it involves a change in molecular orbital type. researchgate.net For benzophenone, the transition from the S₁(n,π) state to a higher-lying T₂(π,π) triplet state is favored, followed by rapid internal conversion to the lowest-lying triplet state, T₁(n,π*). researchgate.netnih.gov Computational studies support that this indirect pathway (S₁ → T₂ → T₁) is prevalent, though a direct S₁ → T₁ pathway may also occur. researchgate.net The T₁ state is relatively long-lived, allowing it to participate in various chemical reactions. quora.com

The substituents on the 2-Cyano-4'-morpholinomethyl benzophenone molecule are expected to modulate these energetics. The electron-withdrawing cyano (-CN) group and the electron-donating/H-bond accepting morpholinomethyl group can alter the energy levels of the n,π* and π,π* states, which could, in turn, influence the rates and efficiencies of the ISC processes. researchgate.net

Hydrogen Atom Abstraction Mechanisms and Radical Intermediates (e.g., Ketyl Radicals)

The T₁ excited state of benzophenone behaves like a diradical, with significant radical character on the carbonyl oxygen. nih.gov This makes it a powerful agent for hydrogen atom abstraction from suitable donor molecules. This is the primary chemical reaction pathway for excited benzophenone in the presence of compounds with labile hydrogen atoms, such as alcohols or amines.

The process involves the triplet benzophenone abstracting a hydrogen atom (H•) from a donor (R-H), resulting in the formation of two radical intermediates: the benzophenone ketyl radical (a benzhydrol radical) and a radical derived from the hydrogen donor (R•).

Reaction Scheme: Intermolecular Hydrogen Abstraction

(C₆H₅)₂C=O + hν → (C₆H₅)₂C=O (S₁) → (C₆H₅)₂C=O (T₁)

(C₆H₅)₂C=O (T₁) + R-H → (C₆H₅)₂Ċ-OH (Ketyl Radical) + R•

The ketyl radical is a key intermediate in benzophenone photochemistry and can be detected by techniques like laser flash photolysis. In the case of this compound, the morpholinomethyl substituent itself provides an internal source of abstractable hydrogens on the carbon atom alpha to the nitrogen. This can lead to an efficient intramolecular hydrogen abstraction, a common pathway for benzophenone derivatives with such side chains.

Dimerization and Rearrangement Processes (e.g., Benzopinacol (B1666686) Formation and Pinacol (B44631) Rearrangement)

In the absence of other radical trapping agents, two benzophenone ketyl radicals can combine in a dimerization reaction to yield a stable product, 1,1,2,2-tetraphenylethane-1,2-diol, commonly known as benzopinacol. This photoreductive dimerization is a classic synthetic application of benzophenone photochemistry.

Reaction Scheme: Dimerization

2 (C₆H₅)₂Ċ-OH → (C₆H₅)₂C(OH)-C(OH)(C₆H₅)₂ (Benzopinacol)

Benzopinacol itself can undergo further reaction. In the presence of an acid catalyst and heat, it undergoes a dehydration and rearrangement known as the pinacol rearrangement. This reaction proceeds via a carbocation intermediate, involving a 1,2-aryl shift, to form benzopinacolone (triphenylacetophenone).

Photo-induced Electron Transfer and Energy Transfer Processes

In addition to hydrogen abstraction, the triplet excited state of benzophenone can engage in two other significant bimolecular processes: energy transfer and electron transfer.

Energy Transfer: Triplet-triplet energy transfer is a process where the excited benzophenone molecule (the donor or photosensitizer) transfers its electronic excitation energy to an acceptor molecule, provided the acceptor has a lower triplet energy. researchgate.net This results in the deactivation of the benzophenone to its ground state and the formation of the acceptor's triplet state, which can then undergo its own characteristic reactions. This photosensitization ability is widely used in organic synthesis.

Electron Transfer: The triplet state of benzophenone can act as both an electron acceptor and, more rarely, an electron donor. researchgate.net In the presence of a good electron donor, such as an aliphatic amine, an electron can be transferred to the excited benzophenone, forming a benzophenone radical anion and a donor radical cation. This often occurs within a triplet exciplex or a contact radical ion pair.

For this compound, the presence of the tertiary amine within the morpholine (B109124) moiety makes intramolecular electron transfer a highly probable and competing pathway. researchgate.net The excited benzophenone core can act as the acceptor, and the morpholine nitrogen can act as the donor, leading to the formation of an intramolecular charge-transfer (ICT) state. This process would be further facilitated by the electron-withdrawing 2-cyano group, which helps to stabilize the negative charge on the benzophenone portion of the resulting zwitterionic radical.

Influence of Solvent Environment and Reaction Conditions on Photoreactivity and Quantum Yields

The solvent environment plays a critical role in dictating the photochemical behavior of benzophenone. Solvent polarity can influence the relative energies of the S₁(n,π) and T₂(π,π) states, thereby affecting the intersystem crossing rate. nih.gov

In nonpolar solvents, the T₁(n,π) state is the lowest energy triplet, and hydrogen abstraction is very efficient. In polar protic solvents, such as alcohols, hydrogen bonding to the carbonyl oxygen can raise the energy of the n,π state. nih.govnih.gov This interaction with protic solvents can significantly modify the ISC rate. nih.govnih.gov Furthermore, the reactivity of the benzophenone radical anion is also highly dependent on the solvating power of the medium.

Table 1: Quantum Yields for Ketyl Radical Formation from Benzophenone in Various Media This table presents data for the parent compound, benzophenone, to illustrate the influence of the reaction medium on photoreduction efficiency. Data for the specific title compound is not available.

| Reductant/Solvent | Quantum Yield (Φ_ketyl) | Reference |

|---|---|---|

| Benzene (B151609) (as solvent, with amine reductants) | Varies (e.g., ~0.1 - 1.0 depending on amine) | |

| Triethylamine (in Benzene) | 1.0 | |

| 2-Propanol | ~1.0-2.0 (chain reaction possible) | |

| Methanol | Lower than 2-Propanol |

Thermal Reaction Mechanisms Involving the Benzophenone Core and Substituents

In contrast to its rich photochemistry, the benzophenone core is generally characterized by high thermal stability. Significant thermal reactions typically require high temperatures and are more likely to involve the substituents rather than the aromatic ketone itself.

The ground-state carbonyl group of benzophenone is relatively unreactive toward nucleophilic addition compared to aliphatic ketones, largely due to the steric hindrance imposed by the two bulky phenyl groups. Uncatalyzed thermal reactions involving the ketone are therefore uncommon under moderate conditions. Safety data indicates that benzophenone is stable during transport and has a high flash point, further underscoring its thermal robustness.

Studies on polymers incorporating benzophenone have shown that the moiety can be stable up to 300-350°C. When thermal degradation of benzophenone-modified materials does occur, the mechanism may involve the formation of low-molecular-weight radicals followed by random scission of the polymer backbone. For this compound, it is plausible that under forcing thermal conditions, degradation pathways would initiate at the less stable morpholinomethyl or cyano groups before the decomposition of the benzophenone core. However, specific thermal degradation pathways for this compound are not detailed in the available scientific literature.

Nucleophilic Substitution Reactions of the Morpholinomethyl Group

The morpholinomethyl group, attached to the benzoyl moiety, is generally stable. However, under specific and often forcing conditions, it could potentially undergo nucleophilic substitution. The reaction would likely proceed through an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

In a hypothetical SN1-type mechanism, protonation of the morpholine nitrogen by a strong acid could facilitate the departure of the morpholine group, leading to the formation of a resonance-stabilized benzylic carbocation. This carbocation would then be susceptible to attack by a nucleophile.

For an SN2-type reaction, a strong nucleophile would directly attack the methylene (B1212753) carbon, leading to the displacement of the morpholine group. The steric hindrance around the methylene carbon, posed by the bulky benzophenone and morpholine groups, would likely make this pathway less favorable.

Table 1: Potential Nucleophilic Substitution Reactions and Products

| Nucleophile | Reagent Example | Potential Product |

| Hydroxide | Sodium Hydroxide | 2-Cyano-4'-(hydroxymethyl)benzophenone |

| Alkoxide | Sodium Methoxide | 2-Cyano-4'-(methoxymethyl)benzophenone |

| Thiolate | Sodium Thiophenolate | 2-Cyano-4'-(phenylthiomethyl)benzophenone |

| Cyanide | Sodium Cyanide | 2-Cyano-4'-(cyanomethyl)benzophenone |

Oxidation and Reduction Reactions of the Carbonyl and Aromatic Moieties

The carbonyl group and the aromatic rings of this compound are susceptible to a range of oxidation and reduction reactions. The specific outcomes of these reactions are dependent on the reagents and conditions employed.

Oxidation Reactions:

The tertiary amine of the morpholine ring is the most likely site for oxidation. Mild oxidizing agents can convert the nitrogen atom to an N-oxide. The benzophenone carbonyl group is generally resistant to oxidation, as is the cyano group. Stronger oxidizing conditions could potentially lead to the cleavage of the aromatic rings, but this would be a non-selective process.

Reduction Reactions:

The carbonyl group and the cyano group are both readily reducible. The choice of reducing agent will determine the final product. Catalytic hydrogenation or the use of metal hydrides can reduce the ketone to a secondary alcohol. The cyano group can be reduced to a primary amine. It is also possible to achieve a reductive amination in a single step if the reduction is carried out in the presence of a primary or secondary amine.

Table 2: Predicted Products of Oxidation and Reduction Reactions

| Reaction Type | Reagent Example | Reactive Site | Product |

| Oxidation | Hydrogen Peroxide | Morpholine Nitrogen | 2-Cyano-4'-(morpholine N-oxide)methyl benzophenone |

| Reduction | Sodium Borohydride | Carbonyl Group | (2-Cyanophenyl)(4'-(morpholinomethyl)phenyl)methanol |

| Reduction | Lithium Aluminum Hydride | Carbonyl and Cyano Groups | (2-(Aminomethyl)phenyl)(4'-(morpholinomethyl)phenyl)methanol |

| Catalytic Hydrogenation | H₂, Pd/C | Carbonyl and Cyano Groups | (2-(Aminomethyl)phenyl)(4'-(morpholinomethyl)phenyl)methanol |

Mechanistic Studies of Catalytic Transformations Facilitated by this compound

There is currently no available scientific literature to suggest that this compound acts as a ligand or a catalyst precursor in catalytic transformations. The presence of potential coordinating sites, such as the cyano nitrogen, the carbonyl oxygen, and the morpholine nitrogen, could theoretically allow it to form complexes with metal centers. However, without experimental evidence, any discussion of its role in catalysis remains speculative. Further research would be required to explore its potential in this area.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

A thorough investigation using Density Functional Theory (DFT) would be essential to understand the electronic properties of "2-Cyano-4'-morpholinomethyl benzophenone (B1666685)." Such calculations would provide insights into the molecule's stability, reactivity, and electronic structure. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's behavior in chemical reactions.

Time-Dependent DFT (TD-DFT) calculations would be necessary to predict the electronic absorption spectra (UV-Vis) of the compound. This would help in understanding its photophysical properties, which are of particular interest for benzophenone derivatives known for their use as photoinitiators. Currently, no specific DFT or TD-DFT studies have been published for "2-Cyano-4'-morpholinomethyl benzophenone."

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the morpholinomethyl group and the rotational freedom around the carbonyl bridge mean that "this compound" can exist in multiple conformations. A detailed conformational analysis would be required to identify the most stable geometric arrangements of the molecule. This involves mapping the potential energy surface by systematically rotating the flexible bonds and calculating the energy of each resulting conformation. Such a study would reveal the preferred three-dimensional structure of the molecule, which is fundamental to understanding its biological activity and intermolecular interactions. This specific analysis for the target compound is not available.

Detailed Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding Involving the Cyano Group)

The functional groups present in "this compound" suggest the potential for various intermolecular interactions. The nitrogen and oxygen atoms of the morpholino group can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking. The cyano group, with its electron-withdrawing nature, can also participate in specific interactions. nih.govnih.govaps.org A detailed computational study would involve analyzing the electrostatic potential surface of the molecule to identify regions prone to these interactions and calculating the energies of dimer and multimer configurations to quantify their strength. Research on other cyano-containing compounds has highlighted the versatility of this group in forming non-covalent bonds. nih.govnih.govaps.org However, a specific analysis of these interactions for "this compound" has not been performed.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Understanding the chemical reactivity of "this compound" would involve modeling potential reaction pathways. For instance, the synthesis of this compound or its metabolic degradation could be studied computationally. This would entail identifying the transition states for key chemical transformations and calculating the activation energies. Such studies provide a deeper understanding of the reaction mechanisms at a molecular level. At present, there are no published studies on the reaction pathway modeling for this specific molecule.

Prediction of Spectroscopic Properties and Correlation with Experimental Observations

Computational methods are powerful tools for predicting various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. By calculating these properties for the optimized geometry of "this compound," a direct comparison with experimental data could be made. This correlation is crucial for validating the computational model and for the structural elucidation of the compound. While spectroscopic data for related compounds have been computationally studied, such a specific correlation for "this compound" is absent from the literature.

Supramolecular Chemistry and Non Covalent Interactions

Investigation of Self-Assembly Phenomena in Solution and Solid State

Currently, there are no specific studies published on the self-assembly of 2-Cyano-4'-morpholinomethyl benzophenone (B1666685). However, the molecular structure suggests a potential for organized self-assembly. In a solution of appropriate polarity, the molecule could form aggregates to minimize unfavorable interactions and maximize favorable ones. In the solid state, these interactions would dictate the crystal packing. Techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and various spectroscopic methods (NMR, UV-Vis, Fluorescence) would be essential to investigate these phenomena.

Role of Cyano and Morpholinomethyl Groups in Directing Supramolecular Architectures

The cyano and morpholinomethyl groups are expected to play a crucial role in directing the formation of supramolecular architectures.

Cyano Group: The nitrile functionality can participate in several types of non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the cyano group can engage in dipole-dipole interactions and potentially C≡N···π interactions. In other molecular systems, cyano groups have been shown to be instrumental in forming specific, directional interactions that lead to well-defined supramolecular structures.

The interplay between the interactions mediated by the cyano group and the morpholinomethyl group would likely be a key determinant of the final supramolecular architecture.

Formation of Co-crystals and Inclusion Complexes with Host Molecules

The formation of co-crystals involves the incorporation of two or more different molecules into a single crystal lattice through non-covalent interactions. Given the functional groups present in 2-Cyano-4'-morpholinomethyl benzophenone, it is a viable candidate for forming co-crystals with suitable partner molecules (co-formers). Potential co-formers could be molecules with strong hydrogen bond donor groups, such as carboxylic acids or phenols, which could interact with the hydrogen bond acceptors on the target molecule.

Potential Co-crystal Formers and Interactions:

| Co-crystal Former Type | Potential Interaction Site on this compound |

| Carboxylic Acids | Morpholino nitrogen, Morpholino oxygen, Cyano nitrogen |

| Phenols | Morpholino nitrogen, Morpholino oxygen, Cyano nitrogen |

| Amides | Morpholino nitrogen, Morpholino oxygen, Cyano nitrogen |

Similarly, the benzophenone core of the molecule could allow it to act as a guest in inclusion complexes with various host molecules, such as cyclodextrins or calixarenes. The formation of such complexes would depend on the size and shape complementarity between the host cavity and the guest molecule. The study of these potential complexes would require techniques like NMR titration, isothermal titration calorimetry (ITC), and single-crystal X-ray diffraction.

Analysis of Aggregation Behavior and Cluster Formation

In solution, molecules with aromatic surfaces like this compound can exhibit aggregation, particularly in solvents where they have limited solubility. This aggregation can be driven by solvophobic effects and weak intermolecular interactions, such as π-π stacking of the benzophenone rings. The formation of clusters or aggregates can be studied using techniques like dynamic light scattering (DLS) and concentration-dependent spectroscopic studies. In some cases, aggregation can lead to phenomena such as aggregation-induced emission (AIE), where the molecule becomes more fluorescent in an aggregated state due to the restriction of intramolecular rotations. While there is no specific data on this for this compound, it remains a possibility for investigation.

Integration of 2 Cyano 4 Morpholinomethyl Benzophenone into Polymer Chemistry and Materials Science

The incorporation of photo-responsive moieties into polymer structures is a cornerstone of advanced materials science, enabling the development of materials with tunable properties and functions. Among these, benzophenone (B1666685) and its derivatives are particularly noteworthy due to their ability to induce covalent cross-linking upon exposure to ultraviolet (UV) light. This article focuses on the specific compound 2-Cyano-4'-morpholinomethyl benzophenone and its role in the creation of novel polymeric materials.

Environmental Chemical Studies Abiotic Pathways

Photodegradation Mechanisms in Relevant Environmental Matrices (e.g., aqueous solutions, aerosols)

Currently, there is no published data on the photodegradation of 2-Cyano-4'-morpholinomethyl benzophenone (B1666685). Future research should focus on its photolytic stability in environmentally relevant media such as purified water, natural waters (simulating lakes and rivers), and in the aerosol phase to understand its fate in the atmosphere. Key parameters to investigate would include the quantum yield of photodegradation and the kinetics of the process under simulated solar radiation. The benzophenone moiety suggests a potential for photosensitization, a process common to many benzophenone derivatives where the excited state of the molecule can lead to the formation of reactive oxygen species. mdpi.com The presence of a cyano group and a morpholinomethyl group may influence the electronic properties of the benzophenone core and thus its photochemical reactivity. nih.govresearchgate.net

Identification and Comprehensive Characterization of Phototransformation Products

As no studies on the photodegradation of 2-Cyano-4'-morpholinomethyl benzophenone are available, its phototransformation products remain unknown. It is crucial to identify the structures of these products to assess their potential toxicity and persistence. For other benzophenone derivatives, photodegradation can lead to the formation of hydroxylated or other modified compounds. rsc.org Future studies on this compound would likely involve irradiation experiments followed by analysis using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate the structures of any resulting photoproducts.

Investigation of Other Abiotic Degradation Pathways (e.g., hydrolysis, oxidation, reduction) in Environmental Contexts

The susceptibility of this compound to other abiotic degradation pathways is also uncharacterized.

Hydrolysis: The stability of the morpholinomethyl and cyano groups towards hydrolysis under typical environmental pH conditions (ranging from acidic to alkaline) needs to be determined. While the ether and amine linkages in the morpholino group are generally stable, and the cyano group can be subject to hydrolysis, the rates of these reactions for this specific molecule are unknown. youtube.com

Oxidation: The potential for oxidation by environmentally relevant oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•) should be investigated. Advanced oxidation processes are known to degrade other benzophenones, and understanding these pathways is key to predicting the compound's persistence. nih.gov

Reduction: In anoxic environments, such as sediments, reduction processes could be a relevant degradation pathway. The benzophenone carbonyl group could be susceptible to reduction.

Influence of Environmental Factors on Compound Fate and Persistence (e.g., pH, light intensity, presence of sensitizers, dissolved organic matter)

The environmental fate of a chemical is heavily influenced by various environmental parameters. For this compound, research is needed to understand these influences.

pH: The pH of an aqueous environment can affect the compound's speciation, solubility, and the rates of hydrolysis and photocatalytic degradation. researchgate.net

Light Intensity: The rate of photodegradation is directly related to the intensity of solar radiation.

Sensitizers: The presence of natural photosensitizers in water, such as dissolved organic matter (DOM) and nitrate ions, can accelerate photodegradation through the formation of reactive species. researchgate.netmdpi.com Conversely, DOM can also act as a light screen, inhibiting direct photolysis. nih.gov

Dissolved Organic Matter (DOM): DOM can have a dual role, either promoting indirect photodegradation or inhibiting it by scavenging light and reactive species. The interaction of this compound with DOM needs to be studied. researchgate.net

Future Research Directions and Unanswered Questions

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For "2-Cyano-4'-morpholinomethyl benzophenone (B1666685)," future research should prioritize the move away from classical, often harsh, synthetic methods towards more sustainable alternatives.

A promising avenue lies in the exploration of organocatalyzed benzannulation reactions . These methods have shown success in constructing functionalized 2-hydroxybenzophenone (B104022) frameworks under green conditions and could potentially be adapted for the synthesis of the target molecule. rsc.org Another area ripe for investigation is the use of photoreduction techniques in green solvents . The photoreduction of benzophenone to benzopinacol (B1666686) using ethanol (B145695) as a solvent and sunlight as a radiation source exemplifies a greener approach that could be tailored for the synthesis of "2-Cyano-4'-morpholinomethyl benzophenone" derivatives. hilarispublisher.com

Key unanswered questions in this domain include:

Can a one-pot synthesis be developed to streamline the production process and minimize waste?

What are the most effective and recyclable catalysts for the key synthetic steps?

How can renewable starting materials be incorporated into the synthetic pathway?

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Organocatalyzed Benzannulation | High selectivity, mild reaction conditions, reduced metal contamination. rsc.org | Catalyst design for the specific substrate, optimization of reaction yields. |

| Photoreduction in Green Solvents | Use of renewable energy (sunlight), environmentally friendly solvents. hilarispublisher.com | Control of side reactions, scalability of the process. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, potential for automation. | Initial setup costs, potential for clogging with solid intermediates. |

Development of Advanced In-Situ and Operando Spectroscopic Characterization Techniques

A deep understanding of the behavior of "this compound," particularly during photochemical reactions, necessitates the use of advanced spectroscopic techniques that can probe the system in real-time.

Future research should focus on employing femtosecond time-resolved electronic and vibrational absorption spectroscopy . These techniques have been instrumental in studying the photophysics and photochemistry of benzophenone in solution, allowing for the selective excitation of different molecular sub-ensembles. nih.govbris.ac.uk Applying these methods to "this compound" could elucidate the influence of the cyano and morpholinomethyl groups on the excited state dynamics. Furthermore, Fourier Transform Electron Paramagnetic Resonance (FT EPR) and time-resolved optical spectroscopy would be invaluable for detecting and characterizing the radical intermediates formed during photoionization processes. acs.org

Central questions that remain to be answered are:

What are the lifetimes of the singlet and triplet excited states of the molecule?

How do the cyano and morpholinomethyl substituents affect the intersystem crossing rate?

Can we directly observe the formation and decay of radical cations and ketyl radicals in different solvent environments?

Deeper Understanding of Complex Reaction Mechanisms under Diverse Conditions

The interplay of the benzophenone core with its substituents is expected to give rise to complex and potentially novel reaction mechanisms. A thorough investigation of these mechanisms under a variety of conditions is crucial for predicting and controlling the compound's reactivity.

A key area of focus should be the elucidation of the photoreduction mechanism . While the general mechanism for benzophenone is well-established, involving hydrogen abstraction by the excited triplet state, the presence of the morpholinomethyl group could introduce alternative pathways. mdpi.combgsu.edu The electron-withdrawing cyano group will also influence the electronic properties of the benzophenone core and its reactivity. mdpi.com Studies should explore the reaction in different solvents, at varying pH levels, and in the presence of different hydrogen donors.

Unanswered mechanistic questions include:

Does the morpholine (B109124) moiety participate in intramolecular hydrogen abstraction or quenching of the excited state?

How does the cyano group modulate the energy and reactivity of the triplet state?

Can the reaction be steered towards different products by tuning the reaction conditions?

Expansion into Emerging Areas of Functional Materials Chemistry

The unique structural features of "this compound" suggest its potential for application in a range of functional materials. Future research should systematically explore these possibilities.

One exciting direction is in the field of organic light-emitting diodes (OLEDs) . Benzophenone derivatives have been successfully employed as host materials in phosphorescent OLEDs due to their efficient intersystem crossing. mdpi.com The specific substitutions on "this compound" could lead to desirable thermal, electrochemical, and photophysical properties for such applications. Another potential application is as a photoinitiator for UV curing processes, a field where benzophenone itself is widely used. nih.gov The substituents may enhance its efficiency and solubility in different monomer systems.

Key questions for materials development are:

What is the triplet energy of the molecule, and is it suitable for hosting various phosphorescent emitters?

How does the morpholinomethyl group affect film-forming properties and intermolecular interactions in the solid state?

What is the photoinitiation efficiency of the compound for different types of polymerization reactions?

Synergistic Approaches Combining Theoretical and Experimental Studies for Predictive Modeling

A powerful strategy for accelerating the discovery and optimization of new functional molecules is the combination of theoretical calculations and experimental validation. For "this compound," this synergistic approach holds immense promise.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the molecule's electronic structure, ground and excited state properties, and reaction pathways. iaea.orgnih.govscialert.netresearchgate.net These computational studies can predict key parameters such as HOMO/LUMO energies, singlet-triplet energy gaps, and activation barriers for various reactions. Experimental studies can then be designed to verify these theoretical predictions and provide feedback for refining the computational models. This iterative process can lead to the development of robust predictive models for designing new benzophenone derivatives with targeted properties.

Pressing questions to be addressed through a combined theoretical and experimental approach include:

How well do DFT calculations predict the spectroscopic and electrochemical properties of the molecule?

Can computational screening be used to identify promising new derivatives with enhanced functionalities?

What is the precise nature of the non-covalent interactions involving the morpholine and cyano groups, and how do they influence the material's properties?

By systematically addressing these future research directions and unanswered questions, the scientific community can unlock the full potential of "this compound," paving the way for its application in a new generation of advanced materials and technologies.

Q & A

Q. What are the key synthetic strategies for 2-Cyano-4'-morpholinomethyl benzophenone, and how can researchers optimize reaction yields?

A multi-step synthesis is recommended:

- Step 1 : Introduce the morpholinomethyl group via nucleophilic substitution or Friedel-Crafts alkylation of a benzophenone precursor (e.g., 4'-chloromethyl benzophenone) with morpholine .

- Step 2 : Install the cyano group using a nitrile source (e.g., KCN or CuCN) under Ullmann or Rosenmund-von Braun conditions.

- Optimization : Monitor reaction progress via HPLC (C18 columns, acetonitrile/water mobile phase) to detect intermediates and impurities . Adjust stoichiometry and temperature to suppress side reactions like over-alkylation.

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- GC-MS : Quantify trace impurities (e.g., unreacted morpholine) with a limit of detection (LOD) of ~10 mg/kg .

- IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, morpholine ring vibrations at 1100–1250 cm⁻¹) .

- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) for purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How does the morpholinomethyl substituent influence the compound’s photochemical stability in experimental settings?

- The morpholine ring may enhance solubility but could increase susceptibility to oxidation.

- Methodology : Conduct accelerated stability studies under UV light (e.g., 365 nm) in solvents like DMSO or ethanol. Monitor degradation via LC-MS and compare with control compounds lacking the morpholine group .

- Key Finding : Benzophenone derivatives with electron-donating groups (e.g., morpholine) exhibit faster degradation due to radical-mediated pathways .

Q. What mechanistic insights explain the compound’s potential endocrine-disrupting effects?

- In Vitro Assays : Use reporter gene assays (e.g., ERα or AR transactivation) to assess estrogenic/anti-androgenic activity.

- Mechanism : The cyano group may enhance binding to steroid hormone receptors, while morpholine modulates hydrophobicity, affecting cellular uptake .

- Data Interpretation : Compare results with structurally similar compounds (e.g., 4-hydroxybenzophenone, a known endocrine disruptor) .

Q. How can researchers model the environmental fate of this compound in aquatic systems?

- Experimental Design :

Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential.

Perform hydrolysis studies at varying pH (3–9) and temperatures (20–40°C) to assess persistence.

- Ecological Hazard : Benzophenone derivatives with logP >3.5 are classified as bioaccumulative; structural modifications (e.g., cyano groups) may reduce ecological hazard .

Q. What role could this compound play in photo-crosslinking applications for biomaterials?

- Application : The benzophenone core enables UV-induced crosslinking in polymer matrices (e.g., PDMS or hydrogels).

- Protocol :

Soak PDMS substrates in a 5% w/v solution of the compound in acetone.

Dry for 60 minutes to stabilize surface concentration .

Irradiate at 350 nm to initiate free-radical grafting.

- Advantage : The morpholinomethyl group improves solubility in polar solvents, enabling uniform surface modification .

Contradictions and Mitigation Strategies

- Toxicity Classification : While IARC classifies benzophenone as Group 2B (possibly carcinogenic) , Canada’s screening assessment found insufficient evidence for CEPA toxicity criteria . Researchers should contextualize findings using both hazard (IARC) and risk (exposure/dose) frameworks.

- Analytical Variability : GC-MS and HPLC methods may yield conflicting purity data due to solvent-dependent compound degradation. Validate methods with spiked recovery experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.